![molecular formula C15H11F6N3O3S B2831104 2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine CAS No. 866043-24-5](/img/structure/B2831104.png)
2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a pyridine core, which is a basic heterocyclic aromatic organic compound . It has multiple functional groups, including a sulfonyl group attached to a 4-methylphenyl group, and two carbonyl groups attached to amino groups . It also has two trifluoromethyl groups attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound could involve several steps, including the formation of the pyridine core, the introduction of the trifluoromethyl groups, and the attachment of the sulfonyl and carbonyl groups . The Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group, could potentially be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and the aromatic pyridine core . The presence of the sulfonyl group could introduce some polarity into the molecule, and the trifluoromethyl groups could also have an impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reactants used . The presence of the sulfonyl, carbonyl, and amino groups could potentially allow for a variety of reactions to occur, including nucleophilic substitutions, condensations, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonyl and carbonyl groups could potentially make the compound somewhat polar, which could influence its solubility in different solvents . The trifluoromethyl groups could also influence the compound’s reactivity .Aplicaciones Científicas De Investigación
- Anti-HIV Activity : Some indole derivatives, including compounds related to our target molecule, have been screened for anti-HIV activity . Researchers investigate their potential as inhibitors against HIV-1 and HIV-2 strains.
- Crystal Packing Studies : Single crystal X-ray diffraction reveals the precise arrangement of atoms in the crystal lattice . Researchers analyze intermolecular interactions and crystal packing to understand its behavior in the solid state.
Medicinal Chemistry and Drug Development
Supramolecular Chemistry and Crystal Engineering
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . For example, it could be interesting to investigate its potential use in pharmaceuticals or materials science . Additionally, further studies could explore its reactivity and behavior under different conditions .
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N3O3S/c1-8-2-4-10(5-3-8)28(26,27)24-13(25)23-12-11(15(19,20)21)6-9(7-22-12)14(16,17)18/h2-7H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRASYQZKCNWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

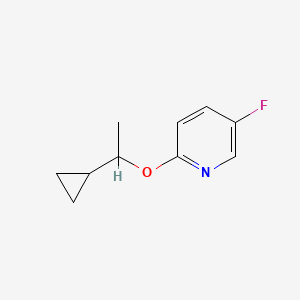
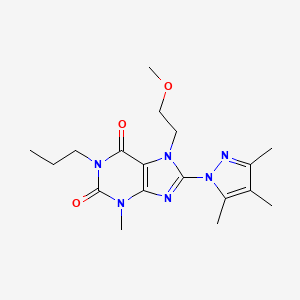

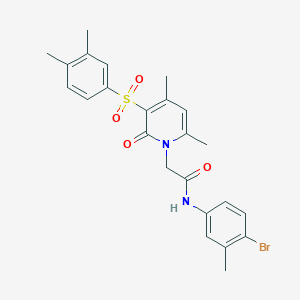
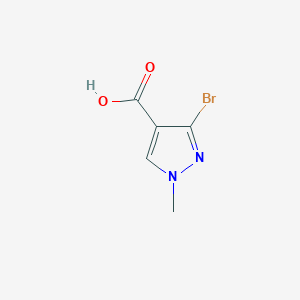
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)
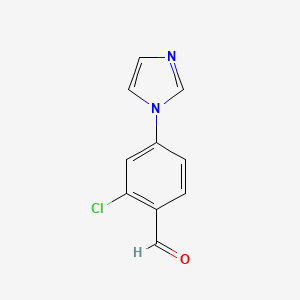


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)
![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)
![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)
![2-Oxospiro[3.3]heptane-6-carboxamide](/img/structure/B2831044.png)